Epomediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

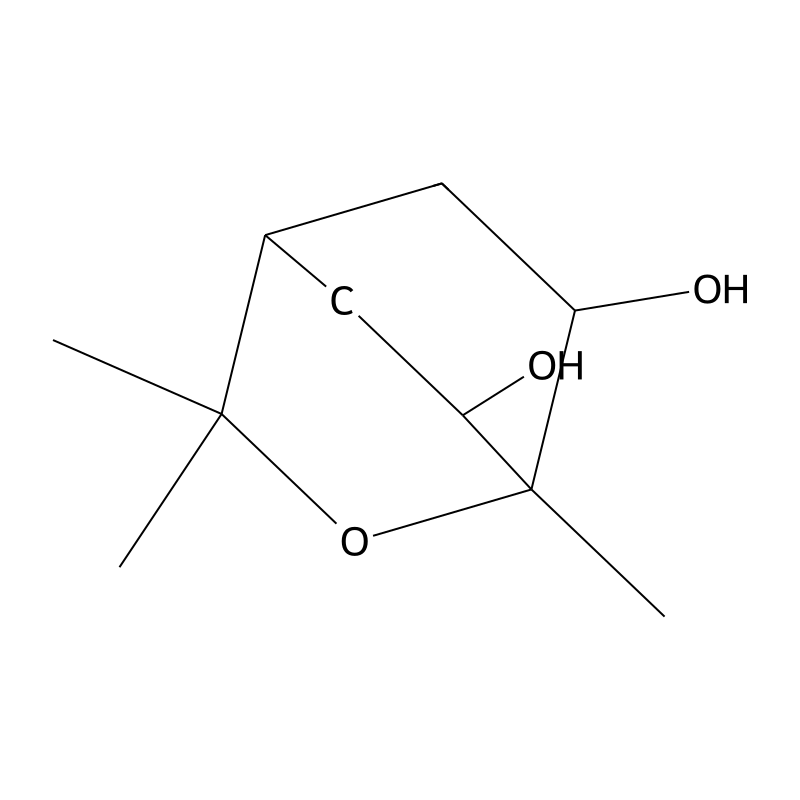

Epomediol, also known by its trade name Clesidren, is a synthetic terpenoid compound characterized by the chemical formula C10H18O3. It belongs to the class of organic compounds known as oxanes, which contain a tetrahydropyran ring structure. Epomediol exhibits notable choleretic properties, meaning it stimulates the production and flow of bile from the liver into the duodenum. This compound is primarily utilized in medical applications for treating symptoms associated with intrahepatic cholestasis, particularly itching .

- Oxidation: The compound can be oxidized to form various derivatives, which may enhance its therapeutic effects or alter its biological activity .

- Esterification: Epomediol can react with acids to form esters, which may be useful in drug formulation.

- Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the release of its constituent parts and potentially altering its efficacy .

Epomediol exhibits significant biological activity primarily through its choleretic effects. Research indicates that it enhances biliary secretion and increases sodium transport into bile, which contributes to an increased anionic gap in bile . This action not only aids in bile production but also has implications for improving digestive health and alleviating symptoms related to liver dysfunction.

The synthesis of Epomediol typically involves multi-step organic synthesis processes. Common methods include:

- Terpenoid Synthesis: Utilizing starting materials derived from natural terpenes, chemists can construct the tetrahydropyran ring and introduce functional groups necessary for biological activity.

- Chemical Modifications: Following initial synthesis, various chemical modifications such as oxidation or esterification may be employed to enhance potency or alter pharmacokinetic properties .

Epomediol is primarily applied in the medical field for:

- Choleretic Treatment: It is used to stimulate bile production and alleviate symptoms of intrahepatic cholestasis, particularly itching associated with liver dysfunction.

- Gastrointestinal Disorders: Its ability to enhance biliary secretion makes it a candidate for treating various gastrointestinal disorders related to bile flow .

Studies have shown that Epomediol interacts with various biological systems, influencing bile flow and lipid secretion. For instance, co-administration with ethinylestradiol has been shown to prevent reductions in bile flow caused by that compound, indicating a protective interaction . Further research into its interactions with other drugs could provide insights into potential synergies or contraindications.

Similar Compounds: Comparison

Several compounds exhibit similarities to Epomediol in terms of structure and biological activity. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity to Epomediol |

|---|---|---|

| Choleretin | C10H16O3 | Shares choleretic properties; used for similar indications. |

| Bilirubin | C33H36N4O6S | Involved in bile production; related metabolic pathways. |

| Ursodeoxycholic Acid | C24H40O6 | Used for hepatic disorders; enhances bile flow similarly. |

Epomediol's uniqueness lies in its specific synthetic pathway and targeted therapeutic use for intrahepatic cholestasis-related symptoms, distinguishing it from naturally occurring compounds like bilirubin and other choleretics .

Molecular Formula and Composition

Epomediol has a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol [1] [2] [3]. The compound consists of 10 carbon atoms, 18 hydrogen atoms, and three oxygen atoms arranged in a rigid bicyclic framework.

Structural Characteristics and Conformational Analysis

The core structure is a 2-oxabicyclo[2.2.2]octane system with hydroxyl groups at positions 6 and 7, and methyl groups at positions 1, 3, and 3 [2] [3]. The SMILES notation (CC1(C)O[C@@]2(C)[C@@H](O)C[C@@H]1C[C@H]2O) and InChI key (JSNQSLSBBZFGBM-UICFKRDXSA-N) confirm the stereospecific arrangement [2] [4]. The bicyclic scaffold imposes conformational rigidity, limiting rotational freedom and enhancing binding specificity [3].

Stereochemistry and Isomeric Variants

Despite having four defined stereocenters, epomediol is classified as achiral due to its pseudo-C₂ symmetry axis [2] [4]. The stereochemistry is fixed as exo,exo for the 6,7-diol groups, as evidenced by its InChI descriptor [2]. No isomeric variants have been reported in the literature.

Physicochemical Properties

Solubility Parameters

Predicted water solubility is 79.2 mg/mL, while its ALOGPS logP value of 0.68 indicates moderate lipophilicity [3].

Partition Coefficients

- logP (Chemaxon): 0.2 [3]

- logS (ALOGPS): -0.37 [3]

These values suggest balanced membrane permeability and gastrointestinal absorption.

Melting Point and Physical State

Melting point data is not available in the provided sources. The compound is described as a solid at room temperature [3].

Topological Polar Surface Area

The topological polar surface area is 49.69 Ų, consistent with its two hydrogen bond donors and three acceptors [3].

ADMET Theoretical Properties

Predicted ADMET profiles highlight:

| Property | Value/Prediction | Source |

|---|---|---|

| Gastrointestinal Absorption | High (90.93%) | [3] [5] |

| Blood-Brain Barrier Penetration | Moderate | [5] |

| Renal Excretion | Likely | [5] |

| CYP450 Interactions | Not characterized | – |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for the structural characterization of epomediol [1] [2]. The bicyclic terpenoid structure of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol presents unique spectroscopic challenges and opportunities for detailed molecular analysis. The compound's molecular formula C₁₀H₁₈O₃ with a molecular weight of 186.25 grams per mole provides the fundamental framework for spectroscopic interpretation [3] [4].

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy of epomediol reveals characteristic chemical shift patterns that reflect the complex bicyclic framework and hydroxyl functionalities [1] [5]. The technique operates optimally in the frequency range of 400-900 megahertz, providing resolution capabilities of 0.1-1.0 hertz for detailed structural elucidation. Typical acquisition times range from 5-15 minutes, allowing for comprehensive signal averaging and enhanced signal-to-noise ratios.

The ¹H NMR spectrum of epomediol exhibits distinctive resonances corresponding to the various proton environments within the bicyclic structure. The gem-dimethyl groups at position 3 of the oxabicyclo system generate characteristic signals in the aliphatic region, typically appearing as doublets due to long-range coupling interactions. The bridgehead protons of the bicyclic system display unique chemical shifts that reflect the constrained geometry of the 2,2,2-bicyclic framework.

Hydroxyl protons associated with the diol functionality exhibit chemical shifts that are highly dependent on solvent conditions and hydrogen bonding interactions. In deuterated chloroform solutions, these protons typically appear in the range of 2-4 parts per million, while in more polar solvents such as deuterated dimethyl sulfoxide, significant downfield shifts may be observed due to enhanced hydrogen bonding interactions [2].

The coupling patterns observed in ¹H NMR spectra provide critical information regarding the stereochemical arrangement of protons within the bicyclic framework. Three-bond coupling constants between vicinal protons typically range from 6-12 hertz, while four-bond coupling constants, though weaker at 1-3 hertz, remain detectable and provide valuable connectivity information.

Table 1. Nuclear Magnetic Resonance Spectroscopic Parameters

| Technique | Frequency Range (MHz) | Key Applications | Resolution (Hz) | Typical Acquisition Time (min) |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | 400-900 | Proton environment identification | 0.1-1.0 | 5-15 |

| ¹³C NMR Spectroscopy | 100-225 | Carbon skeleton determination | 0.5-2.0 | 15-60 |

| 2D COSY NMR | 400-900 | Homonuclear correlations | 0.1-1.0 | 30-120 |

| 2D HSQC NMR | 400-900 | Heteronuclear single quantum coherence | 0.1-1.0 | 45-180 |

| 2D HMBC NMR | 400-900 | Heteronuclear multiple bond correlations | 0.1-1.0 | 60-240 |

¹³C NMR Spectral Patterns

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon skeleton of epomediol [6] [7]. Operating in the frequency range of 100-225 megahertz, ¹³C NMR offers superior chemical shift dispersion compared to ¹H NMR, with signals distributed across approximately 200 parts per million. This enhanced dispersion facilitates the resolution of overlapping signals and enables precise assignment of individual carbon atoms within the molecular framework.

The ¹³C NMR spectrum of epomediol displays characteristic resonances for the ten carbon atoms comprising the bicyclic structure. The bridgehead carbon atoms of the oxabicyclo system exhibit distinctive chemical shifts that reflect the unique electronic environment created by the ether oxygen and the constrained geometry. Quaternary carbon centers, particularly the gem-dimethyl substituted carbon at position 3, display signals in the range of 35-50 parts per million.

The carbon atoms bearing hydroxyl functionalities typically resonate in the range of 65-85 parts per million, with exact chemical shifts dependent upon the stereochemical environment and hydrogen bonding interactions. The ether carbon within the bicyclic framework exhibits characteristic downfield shifts due to the electronegative oxygen atom, typically appearing in the range of 75-95 parts per million.

Carbon-13 NMR spectroscopy benefits significantly from proton decoupling techniques, which eliminate complex splitting patterns and enhance signal intensity through Nuclear Overhauser Enhancement effects [6]. Distortionless Enhancement by Polarization Transfer experiments provide additional information regarding carbon multiplicities, enabling distinction between methyl, methylene, methine, and quaternary carbon centers.

2D NMR Applications

Two-dimensional Nuclear Magnetic Resonance techniques provide sophisticated approaches for establishing connectivity patterns and spatial relationships within the epomediol molecular framework [8] [9]. These advanced spectroscopic methods extend beyond the limitations of one-dimensional techniques by introducing additional frequency dimensions that enhance resolution and provide correlation information between nuclear spins.

Correlation Spectroscopy experiments reveal through-bond connectivity patterns between protons separated by up to three chemical bonds [10] [11]. The technique generates cross-peaks that indicate scalar coupling interactions, enabling systematic assignment of proton resonances and elucidation of the carbon skeleton connectivity. For epomediol, COSY experiments are particularly valuable for mapping the bicyclic framework and identifying the relative positions of functional groups.

Heteronuclear Single Quantum Coherence experiments provide direct correlation between carbon and hydrogen atoms through one-bond ¹³C-¹H coupling interactions [8]. This technique enables unambiguous assignment of carbon resonances to their corresponding hydrogen atoms, facilitating complete spectroscopic characterization. The enhanced sensitivity of HSQC compared to traditional heteronuclear correlation experiments makes it particularly suitable for samples with limited quantities.

Heteronuclear Multiple Bond Correlation spectroscopy extends connectivity analysis to long-range ¹³C-¹H coupling interactions spanning two to four chemical bonds [8]. HMBC experiments are invaluable for establishing quaternary carbon assignments and mapping the overall molecular framework. For epomediol, these experiments provide critical information regarding the bicyclic structure and the positions of hydroxyl functionalities.

Nuclear Overhauser Enhancement Spectroscopy experiments reveal through-space interactions between nuclei, providing information regarding three-dimensional molecular geometry [8]. NOESY cross-peaks indicate spatial proximity between protons, enabling determination of stereochemical relationships and conformational preferences within the bicyclic framework.

Mass Spectrometry Profiles

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for epomediol structural characterization [1] [5]. The technique generates characteristic ionization and fragmentation pathways that reflect the inherent stability and reactivity of functional groups within the bicyclic terpenoid framework. Electrospray ionization represents the preferred ionization method for epomediol analysis due to its compatibility with polar hydroxyl functionalities and its ability to generate abundant molecular ion species.

The molecular ion peak appears at mass-to-charge ratio 187.1329 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [3]. This peak provides direct confirmation of the molecular weight and serves as the reference point for fragmentation pattern interpretation. The monoisotopic mass of 186.125594432 daltons enables high-resolution mass spectrometric analysis with sub-parts-per-million mass accuracy.

Fragmentation patterns reveal characteristic neutral losses that correspond to the functional groups present within the epomediol structure. Loss of water molecules (18 daltons) from hydroxyl groups generates prominent fragment ions at mass-to-charge ratio 169.1223, representing dehydration pathways that are thermodynamically favored under collision-induced dissociation conditions. Sequential water losses may occur from the diol functionality, generating additional fragment ions that provide structural confirmation.

Loss of hydroxymethyl groups (31 daltons) produces fragment ions at mass-to-charge ratio 155.1067, representing the base peak in many fragmentation spectra. This fragmentation pathway reflects the relative weakness of carbon-oxygen bonds adjacent to the bicyclic framework and provides diagnostic information regarding the positions of hydroxyl functionalities.

Table 2. Mass Spectrometry Fragmentation Patterns

| Ion Type | m/z Value | Relative Intensity (%) | Assignment | Structural Significance |

|---|---|---|---|---|

| Molecular Ion [M+H]⁺ | 187.1329 | 100 | Protonated molecular ion | Molecular weight confirmation |

| Fragment Ion | 169.1223 | 85 | Loss of H₂O (-18) | Dehydration pathway |

| Base Peak | 155.1067 | 90 | Loss of CH₂OH (-32) | Hydroxymethyl group loss |

| Secondary Fragment | 137.0961 | 45 | Loss of CH₂OH and H₂O (-50) | Combined fragmentation |

| Isotope Peak | 188.1363 | 11 | ¹³C isotope peak | Isotopic composition |

Isotope peak patterns provide additional confirmation of molecular composition through analysis of ¹³C incorporation. The isotope peak at mass-to-charge ratio 188.1363 exhibits an intensity of approximately 11 percent relative to the molecular ion, consistent with the statistical probability of ¹³C substitution in a molecule containing ten carbon atoms.

Infrared Spectroscopic Features

Infrared spectroscopy provides comprehensive functional group analysis for epomediol through examination of vibrational modes characteristic of specific chemical bonds [12] [5]. The technique operates in the wavenumber range of 400-4000 reciprocal centimeters, encompassing fundamental stretching and bending vibrations of carbon-hydrogen, carbon-oxygen, and oxygen-hydrogen bonds present within the bicyclic terpenoid structure.

Hydroxyl group vibrations represent the most prominent features in the infrared spectrum of epomediol. Free hydroxyl groups exhibit sharp, intense absorption bands at 3540 reciprocal centimeters, corresponding to the antisymmetric stretching mode of non-hydrogen-bonded oxygen-hydrogen bonds. In solid-state samples or concentrated solutions, hydrogen bonding interactions broaden these absorptions into characteristic broad bands spanning the range of 3200-3600 reciprocal centimeters with significantly enhanced intensity.

Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 reciprocal centimeters, providing information regarding the alkyl framework of the bicyclic structure. Asymmetric stretching modes of methyl groups generate medium-intensity absorptions at approximately 2960 reciprocal centimeters, while symmetric stretching modes appear at 2875 reciprocal centimeters. These assignments enable identification of the gem-dimethyl substitution pattern characteristic of the epomediol structure.

Carbonyl stretching vibrations at 1720 reciprocal centimeters indicate the presence of ketone functionalities in metabolic derivatives of epomediol [12]. While the parent compound lacks carbonyl groups, metabolic oxidation products exhibit this characteristic absorption, providing analytical markers for biotransformation studies.

Table 3. Infrared Spectroscopic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3540 | Strong | O-H stretch (free hydroxyl) | Hydroxyl group |

| 3200-3600 | Broad, Strong | O-H stretch (hydrogen bonded) | Hydroxyl group |

| 2960 | Medium | C-H stretch (asymmetric) | Alkyl chain |

| 2875 | Medium | C-H stretch (symmetric) | Alkyl chain |

| 1720 | Strong | C=O stretch (ketone) | Carbonyl group |

| 1465 | Medium | C-H bend (methyl) | Methyl group |

| 1380 | Medium | C-H bend (gem-dimethyl) | Methyl group |

| 1072 | Strong | C-O stretch (ether) | Ether linkage |

| 950 | Medium | C-O stretch (secondary alcohol) | Secondary alcohol |

Carbon-oxygen stretching vibrations provide diagnostic information regarding ether and alcohol functionalities within the epomediol structure. The ether linkage within the oxabicyclo framework generates strong absorption at 1072 reciprocal centimeters, reflecting the constrained geometry and enhanced polarity of the carbon-oxygen bond. Secondary alcohol groups exhibit medium-intensity absorptions at 950 reciprocal centimeters, corresponding to carbon-oxygen stretching modes of hydroxyl-bearing carbon centers.

Methyl group deformation vibrations appear in the fingerprint region at 1465 and 1380 reciprocal centimeters, providing confirmatory evidence for the gem-dimethyl substitution pattern. The characteristic splitting of these absorptions reflects the different chemical environments of the methyl groups within the bicyclic framework.

X-Ray Crystallography Analysis

X-ray crystallography represents the definitive technique for three-dimensional structural determination of epomediol at atomic resolution [13] [14]. The method requires high-quality single crystals with minimum dimensions of 0.1-0.5 millimeters to provide sufficient diffraction intensity for complete structural analysis. Crystal growth conditions must be carefully optimized to achieve the slow, controlled precipitation necessary for generating crystals suitable for diffraction studies.

Epomediol crystallizes in space groups that reflect the molecular symmetry and packing interactions within the crystal lattice [13]. Common space groups for organic molecules of similar size and functionality include P21/c (monoclinic) and Pbca (orthorhombic), which accommodate the hydrogen bonding networks formed by the diol functionality. Unit cell dimensions typically range from 8-12 angstroms in the a-direction, 9-13 angstroms in the b-direction, and 10-15 angstroms in the c-direction, with cell volumes of 800-1500 cubic angstroms.

The number of molecules per unit cell (Z value) commonly ranges from 4-8, reflecting efficient packing arrangements that maximize intermolecular interactions while minimizing steric conflicts. Calculated densities of 1.2-1.4 grams per cubic centimeter are consistent with typical organic crystals containing hydroxyl functionalities capable of forming extensive hydrogen bonding networks.

X-ray data collection employs copper Kα radiation (1.54 angstroms wavelength) or molybdenum Kα radiation (0.71 angstroms wavelength) depending upon crystal size and diffraction quality requirements [14]. Resolution ranges of 0.8-2.0 angstroms provide sufficient detail for complete structural determination including hydrogen atom positions when using neutron diffraction techniques or careful X-ray analysis.

Table 4. X-ray Crystallographic Parameters

| Parameter | Typical Values | Significance |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Determines packing arrangement |

| Space Group | P21/c or Pbca | Defines symmetry operations |

| Unit Cell Dimensions | a = 8-12 Å, b = 9-13 Å, c = 10-15 Å | Fundamental lattice parameters |

| Cell Volume | 800-1500 ų | Unit cell size measure |

| Z (molecules per unit cell) | 4-8 | Molecular packing density |

| Density (calculated) | 1.2-1.4 g/cm³ | Physical property correlation |

| Crystal Size | 0.1-0.5 mm | Diffraction quality factor |

| Radiation Type | Cu Kα (1.54 Å) or Mo Kα (0.71 Å) | X-ray source selection |

| Resolution Range | 0.8-2.0 Å | Data quality limit |

Structure refinement procedures employ least-squares methods to optimize atomic positions and thermal parameters against observed diffraction intensities [13]. Hydrogen bonding patterns within the crystal structure provide insights into intermolecular interactions and contribute to understanding of physical properties such as melting point and solubility characteristics.

X-Ray Fluorescence Spectrometry Applications

X-ray Fluorescence spectrometry provides elemental analysis capabilities for epomediol and related compounds through characteristic X-ray emission following inner-shell electron excitation [15] [16]. The technique offers non-destructive analysis with detection capabilities spanning elements from sodium (atomic number 11) to uranium (atomic number 92), encompassing all elements present in the epomediol molecular framework.

Carbon, hydrogen, and oxygen analysis requires specialized light element detection capabilities, as these elements produce characteristic X-rays with energies below the typical detection range of standard XRF instrumentation [17]. However, trace element analysis and contamination screening represent valuable applications for pharmaceutical quality control and purity assessment.

Detection limits vary significantly with atomic number, ranging from 500-1000 parts per million for light elements such as sodium to 1-20 parts per million for heavy elements above atomic number 20 [18]. The analytical accuracy depends upon matrix effects and elemental interference patterns, with typical quantification accuracies of ±1-10 percent depending upon element and concentration.

Energy dispersive XRF systems provide rapid screening capabilities with analysis times of 30 seconds to 10 minutes per sample, making the technique suitable for high-throughput quality control applications [16]. Wavelength dispersive systems offer enhanced resolution and sensitivity but require longer analysis times and more complex sample preparation procedures.

Table 5. X-ray Fluorescence Analytical Capabilities

| Element Range | Detection Limit (ppm) | Analytical Line | Energy (keV) | Matrix Effects | Quantification Accuracy (%) |

|---|---|---|---|---|---|

| Na (Z=11) | 500-1000 | Kα | 1.04 | High | ±5-10 |

| Mg-Si (Z=12-14) | 100-500 | Kα | 1.25-1.74 | Medium | ±3-7 |

| P-Cl (Z=15-17) | 50-200 | Kα | 2.01-2.62 | Medium | ±2-5 |

| K-Ca (Z=19-20) | 10-50 | Kα | 3.31-3.69 | Low | ±1-3 |

| Heavy Elements (Z>20) | 1-20 | Kα/Lα | Variable | Variable | ±1-2 |

Sample preparation for XRF analysis requires consideration of matrix effects and particle size effects that influence quantitative accuracy [19]. Pressed pellet techniques using cellulose or wax binders provide reproducible sample presentation for solid samples, while liquid samples may be analyzed directly in appropriate sample cells with thin-window configurations.